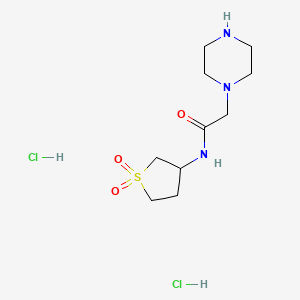

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride

CAS No.: 1315369-09-5

Cat. No.: VC2826654

Molecular Formula: C10H21Cl2N3O3S

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315369-09-5 |

|---|---|

| Molecular Formula | C10H21Cl2N3O3S |

| Molecular Weight | 334.3 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-piperazin-1-ylacetamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H19N3O3S.2ClH/c14-10(7-13-4-2-11-3-5-13)12-9-1-6-17(15,16)8-9;;/h9,11H,1-8H2,(H,12,14);2*1H |

| Standard InChI Key | MQWHRCULAPPPIJ-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1NC(=O)CN2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CN2CCNCC2.Cl.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1315369-09-5 |

| Molecular Formula | C10H21Cl2N3O3S |

| Molecular Weight | 334.3 g/mol |

| Minimum Purity | 95% |

| MDL Identifier | MFCD19382263 |

| UN Number | Not Applicable |

| Dangerous Goods Class | Not Applicable |

Structural Features and Reactivity

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves traditional organic synthesis techniques that require careful control of reaction conditions. Common approaches involve multi-step synthetic pathways that must be optimized to achieve good yields and high purity of the final product. The reaction conditions, including temperature regulation and solvent selection, play crucial roles in determining the success of the synthesis process. Commonly employed solvents for such syntheses include dichloromethane and dimethylformamide, which provide suitable environments for the various reaction steps. Reaction monitoring via thin-layer chromatography (TLC) is standard practice to ensure completion of each step before proceeding to subsequent stages or purification processes.

Purification and Quality Control

Following the synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride, purification procedures are essential to achieve the high purity levels required for research applications. Chromatographic techniques are likely employed to separate the target compound from reaction byproducts and unreacted starting materials. Quality control testing, potentially including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, would be utilized to confirm the identity and purity of the final product. Commercial suppliers typically provide the compound with a minimum purity of 95%, indicating the implementation of rigorous purification protocols. The purification process must carefully preserve the integrity of the functional groups while removing impurities that could interfere with research applications or introduce variables in experimental outcomes .

| Hazard Category | Classification | Potential Effects |

|---|---|---|

| Skin Contact | Category 2 irritant | Inflammation, itching, scaling, reddening |

| Eye Contact | Category 2A irritant | Redness, pain, severe eye damage possible |

| Inhalation | Category 3 STOT-SE | Irritation of lungs and respiratory system |

Personal Protective Equipment and Emergency Procedures

When working with N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride, appropriate personal protective equipment (PPE) must be employed to minimize exposure risks. Recommended PPE includes chemical-resistant gloves, safety goggles or a face shield, laboratory coat, and closed-toe shoes to provide comprehensive protection against potential routes of exposure. Facilities utilizing this compound should be equipped with emergency equipment including eyewash stations and safety showers for immediate decontamination in case of accidental exposure. Emergency procedures should be established for responding to various exposure scenarios including skin contact, eye contact, inhalation, or ingestion. These procedures should include immediate first aid measures followed by appropriate medical attention when necessary. Laboratory personnel should be trained in these emergency protocols to ensure prompt and effective response to potential exposure incidents .

| Potential Application | Basis for Activity |

|---|---|

| Enzyme Modulation | Hydrogen bonding interactions through amide group |

| Receptor Binding Studies | Piperazine moiety common in pharmacologically active compounds |

| Biochemical Probe | Unique structural features for pathway investigation |

| Structure-Activity Relationship Studies | Complex scaffold for medicinal chemistry exploration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume